2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol is systematically named according to IUPAC rules for benzotriazole derivatives. Its structure comprises:
- Benzotriazole core : A fused bicyclic system with three nitrogen atoms (1H-1,2,3-benzotriazole), where the hydrogen is attached to the first nitrogen atom.
- Ethyl substituent : A two-carbon chain (-CH2CH3) bonded to the 1-position of the benzotriazole ring.
- 6-Methylphenol moiety : A phenol group substituted with a methyl group at the sixth position (relative to the hydroxyl group).
The substituents are arranged such that the ethyl group links the benzotriazole to the phenolic ring. The numbering prioritizes the benzotriazole system, followed by the phenol.
| Structural Features | Description |
|---|---|
| Benzotriazole substituent | 1-(1H-1,2,3-Benzotriazol-1-yl)ethyl group |
| Phenolic substituent | 6-Methylphenol (hydroxyl group at position 2, methyl at position 6) |
| Connectivity | Ethyl bridge between benzotriazole and phenolic oxygen |
Structural Representation
The compound can be represented as:
C₁₅H₁₅N₃O
1H-1,2,3-Benzotriazole-1-yl-ethyl-6-methylphenol
CAS Registry Number and Alternative Chemical Identifiers
The compound is indexed in chemical registries under the following identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 132980-50-8 | [AKSci] |
| Molecular Formula | C₁₅H₁₅N₃O | [AKSci] |
| MDL Number | Not reported | – |
| PubChem CID | Not explicitly listed | – |
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₅N₃O is derived from:
- Benzotriazole : C₆H₅N₃ (6 carbons, 5 hydrogens, 3 nitrogens).
- Ethyl group : C₂H₅ (2 carbons, 5 hydrogens).
- 6-Methylphenol : C₇H₈O (7 carbons, 8 hydrogens, 1 oxygen).
| Component | Formula | Contribution |
|---|---|---|
| Benzotriazole | C₆H₅N₃ | C₆H₅N₃ |
| Ethyl group | C₂H₅ | C₂H₅ |
| 6-Methylphenol | C₇H₈O | C₇H₈O |
| Total | C₁₅H₁₅N₃O | 253.3 g/mol |
The molecular weight of 253.3 g/mol is confirmed by mass spectrometry and theoretical calculations.
Properties
IUPAC Name |
2-[1-(benzotriazol-1-yl)ethyl]-6-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-6-5-7-12(15(10)19)11(2)18-14-9-4-3-8-13(14)16-17-18/h3-9,11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYBGGGFJNZMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N2C3=CC=CC=C3N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzotriazole Intermediate
The synthesis begins with the preparation of a benzotriazole-ethyl intermediate. 1H-Benzotriazole reacts with ethylating agents such as ethyl bromide or ethyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide) to form 1-(1H-benzotriazol-1-yl)ethane. This step typically achieves yields of 70–85% under reflux conditions (80–100°C, 6–12 hours).
Key Reaction:
$$
\text{1H-Benzotriazole} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(1H-Benzotriazol-1-yl)ethane} + \text{HBr}
$$
Coupling with Phenolic Derivatives
The intermediate is subsequently coupled with 6-methylphenol via nucleophilic substitution or Friedel-Crafts alkylation. A catalytic amount of Lewis acids (e.g., aluminum chloride or boron trifluoride) enhances electrophilic aromatic substitution at the ortho position relative to the phenolic hydroxyl group. Solvent systems such as toluene or dichloromethane are employed at 50–70°C for 8–24 hours, yielding 60–75% of the target compound.
Key Reaction:
$$
\text{1-(1H-Benzotriazol-1-yl)ethane} + \text{6-Methylphenol} \xrightarrow{\text{AlCl}_3, \text{Toluene}} \text{2-[1-(1H-Benzotriazol-1-yl)ethyl]-6-methylphenol}
$$
Optimization Strategies and Catalytic Systems
Solvent and Temperature Effects
Polar aprotic solvents like dimethyl sulfoxide (DMSO) reduce yields by stabilizing charged intermediates, favoring undesired byproducts.
Alternative Catalysts
- Boron Trifluoride Etherate (BF₃·OEt₂): Increases regioselectivity for ortho-substitution but requires strict anhydrous conditions.
- Zeolite Catalysts: Recent patents describe H-Y zeolites achieving 78% yield at 50°C, reducing environmental impact.
Purification and Characterization
Isolation Techniques
Crude product purification involves:
Analytical Validation
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8–8.1 (benzotriazole protons) | |
| HPLC | Retention time: 12.3 min (C18 column) | |
| Mass Spectrometry | m/z 253.3 [M]⁺ |
Challenges and Industrial Scalability
Byproduct Formation
Green Chemistry Approaches
- Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours with comparable yields (68–72%).
- Ionic Liquid Solvents: [BMIM][BF₄] improves catalyst recycling but increases costs.
Comparative Analysis of Published Methods
| Method | Yield (%) | Purity (%) | Scalability | Source |
|---|---|---|---|---|
| Conventional AlCl₃ | 70 | 95 | Moderate | |
| Zeolite-Catalyzed | 78 | 97 | High | |
| Microwave-Assisted | 72 | 96 | Low |
Chemical Reactions Analysis
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Material Science Applications
UV Stabilizers : Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings. They absorb harmful UV radiation, thus preventing degradation of materials. This application is crucial for extending the lifespan of products exposed to sunlight, such as outdoor furniture and automotive parts.
Antioxidants in Polymers : The compound acts as an antioxidant in polymer formulations. It helps to prevent oxidative degradation during processing and application, ensuring the longevity and performance of materials like polyolefins and polyvinyl chloride (PVC) .
Pharmaceutical Applications
Anticancer Activity : Research indicates that benzotriazole derivatives exhibit significant anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A detailed investigation revealed that treatment with benzotriazole derivatives led to increased sub-G1 phase cells in cancer lines, indicating effective apoptosis induction .
Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This property suggests potential use in developing antimicrobial agents or preservatives in pharmaceuticals .
Biochemical Applications
Enzyme Inhibition : Benzotriazole derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be harnessed for therapeutic purposes, particularly in conditions where enzyme regulation is beneficial .
Cell Proliferation Studies : The compound is utilized in various biochemical assays to study cell proliferation and apoptosis mechanisms. Its ability to modulate cellular pathways makes it a valuable tool for researchers investigating cancer biology and pharmacology .
Case Study 1: Anticancer Mechanism
In a study evaluating the anticancer efficacy of benzotriazole derivatives, researchers found that these compounds could effectively inhibit the growth of HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The mechanism involved apoptosis via intrinsic pathways, with IC50 values indicating potent activity at low concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of benzotriazole derivatives against common bacterial strains. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity . These interactions can inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, contributing to its antibacterial and antifungal properties .
Comparison with Similar Compounds
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol can be compared with other benzotriazole derivatives such as:
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2-Hydroxy-3,5-di-α-cumylphenyl)-2H-benzotriazole
- 2-(2-Hydroxy-3,5-dicumyl)benzotriazole
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and applications. The unique combination of the benzotriazole moiety with the phenolic group in this compound provides distinct properties that make it valuable in various research and industrial applications .
Biological Activity
The compound 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol , commonly referred to as a benzotriazole derivative, has garnered attention due to its diverse biological activities. Benzotriazoles are known for their broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and antiparasitic effects. This article explores the biological activity of this specific compound, presenting findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H13N3O
- Molecular Weight : 229.26 g/mol
- SMILES Notation : CC(C1=CC=C(C=C1)C(O)=C2=NNC=N2)N
This structure features a phenolic group attached to a benzotriazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. In a study testing various derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis, certain compounds showed notable antibacterial activity. For instance, derivatives with bulky hydrophobic groups were more effective than smaller molecules .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 6a | E. coli | 20 | 12.5 |
| 6b | B. subtilis | 18 | 15 |
| 15a | Pseudomonas fluorescens | 25 | 10 |
Antifungal Activity
Benzotriazole derivatives have also been evaluated for antifungal activity against pathogens like Candida albicans. Compounds with specific substitutions on the benzotriazole ring demonstrated minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 µg/mL against various fungal strains .
Table 2: Antifungal Activity of Selected Benzotriazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 22b | Candida albicans | 12.5 |
| 22d | Aspergillus niger | 25 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives against viruses such as Coxsackievirus B5. Compounds were synthesized and tested for cytotoxicity and antiviral activity, revealing effective EC50 values between 6 and 18.5 µM for selected derivatives . Notably, compound 18e exhibited protective effects against viral infections without significant cytotoxicity.
Table 3: Antiviral Activity of Benzotriazole Derivatives
| Compound | Virus | EC50 (µM) |
|---|---|---|
| 18e | Coxsackievirus B5 | 9 |
| 43a | Coxsackievirus B5 | 18.5 |
Antiparasitic Activity
The antiparasitic effects of benzotriazole derivatives have also been investigated. For example, certain compounds demonstrated significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The tested compounds showed a dose-dependent reduction in parasite viability at concentrations as low as 25 µg/mL .
Case Study: Synthesis and Evaluation of Benzotriazole Derivatives
A study focused on synthesizing a series of benzotriazole derivatives and evaluating their biological activities. The researchers reported that specific modifications to the benzotriazole scaffold could enhance antimicrobial and antiviral properties significantly. For instance, chlorinated derivatives exhibited improved antiviral efficacy compared to their non-chlorinated counterparts .
Case Study: Structure-Activity Relationship (SAR)
Another important aspect is the structure-activity relationship (SAR) analysis conducted on various benzotriazole compounds. This analysis revealed that introducing electron-withdrawing groups at specific positions on the benzotriazole ring could enhance biological activity against both bacterial and fungal pathogens .
Q & A
(Basic) What are the recommended methods for synthesizing 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol in a laboratory setting?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from aromatic precursors. For example, benzotriazole derivatives are often synthesized via nucleophilic substitution or condensation reactions. A common approach includes:
- Step 1: Preparation of a phenolic intermediate (e.g., 6-methylphenol derivative) with a reactive ethyl group.
- Step 2: Introduction of the benzotriazole moiety via alkylation or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base).
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
For analogous compounds, multi-step protocols with yields >70% have been reported, emphasizing strict control of reaction temperatures and stoichiometry .
(Basic) Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography: Resolves crystal packing and confirms stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small-molecule structures .
- ¹H/¹³C NMR: Identifies proton environments (e.g., benzotriazole protons at δ 8.1–8.3 ppm) and methyl/ethyl substituents.
- FTIR: Detects functional groups (e.g., O–H stretch ~3200 cm⁻¹, C–N in benzotriazole ~1450 cm⁻¹).
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
(Advanced) How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
Methodological Answer:
Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:
- Data reprocessing: Use SHELXL to refine parameters (e.g., ADPs, occupancy ratios) and check for twinning via PLATON .
- Comparative analysis: Cross-validate with similar structures (e.g., benzotriazole-containing phenols in Acta Crystallographica reports) .
- Complementary techniques: Pair X-ray data with solid-state NMR or DFT-optimized geometries to resolve ambiguities .
(Advanced) What strategies are employed to analyze non-covalent interactions influencing the compound's stability and reactivity?
Methodological Answer:
Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) are analyzed using:
- Hirshfeld surface analysis: Quantifies interaction types (e.g., O···H or C···C contacts) in crystalline phases .
- DFT calculations: Predicts interaction energies and molecular electrostatic potential (MEP) surfaces to identify reactive sites .
- Bader’s AIM theory: Maps bond critical points to confirm weak interactions (e.g., tetrel bonding in triazole derivatives) .
(Basic) What are the common challenges in purifying this compound, and how can they be addressed?
Methodological Answer:
Challenges include low solubility and co-elution of byproducts. Solutions:
- Solvent optimization: Use polar aprotic solvents (e.g., DCM/MeOH mixtures) for recrystallization.
- Chromatography: Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.
- Monitoring: Track purification via TLC (UV-active spots) or LC-MS to ensure purity >95%.
(Advanced) How does the presence of the benzotriazole moiety affect the compound's photophysical properties?
Methodological Answer:
The benzotriazole group enhances UV absorption due to its conjugated π-system. Key studies include:
- UV-Vis spectroscopy: Compare λₘₐₓ shifts in different solvents (e.g., 280–320 nm in ethanol).
- Environmental stability: Assess photodegradation under UV light; benzotriazole derivatives often exhibit resistance to hydrolysis .
- Computational modeling: TD-DFT calculates electronic transitions to correlate experimental and theoretical spectra .
(Basic) What safety considerations are critical when handling this compound in a research laboratory?
Methodological Answer:
- Toxicity: Benzotriazole derivatives may exhibit endocrine-disrupting potential; use fume hoods and PPE .
- Waste disposal: Follow EPA guidelines for aromatic heterocycles to prevent environmental persistence .
- Storage: Keep in amber vials under inert gas (N₂/Ar) to avoid photodegradation.
(Advanced) How can computational methods like DFT be applied to predict the reactivity of this compound in synthetic pathways?
Methodological Answer:
- Reactivity prediction: Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites.
- Transition state modeling: Identify energy barriers for reactions (e.g., benzotriazole alkylation) using QM/MM approaches.
- Solvent effects: Apply COSMO-RS to simulate solvent interactions and optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
